N-(4-(chloromethyl)phenyl)nicotinamide molecular weight and formula
N-(4-(chloromethyl)phenyl)nicotinamide molecular weight and formula
Functionalized Scaffold for Medicinal Chemistry & Covalent Probe Development
Executive Summary
N-(4-(chloromethyl)phenyl)nicotinamide is a specialized bi-functional intermediate used primarily in the synthesis of kinase inhibitors and NAD+ salvage pathway modulators. Characterized by a nicotinamide core coupled to a benzyl chloride moiety, this molecule serves as a critical electrophilic "anchor" in fragment-based drug discovery (FBDD).
Its dual-reactivity profile—combining the hydrogen-bonding capability of the nicotinamide moiety with the alkylating potential of the chloromethyl group—makes it an essential building block for constructing Type II kinase inhibitors (targeting the DFG-out conformation) and for developing covalent activity-based probes (ABPs) targeting cysteine residues.
Part 1: Physicochemical Characterization
The following data represents the calculated and empirically derived specifications for N-(4-(chloromethyl)phenyl)nicotinamide .
1.1 Molecular Identity & Constants
| Property | Specification | Notes |
| IUPAC Name | N-[4-(chloromethyl)phenyl]pyridine-3-carboxamide | |
| Molecular Formula | C₁₃H₁₁ClN₂O | |
| Molecular Weight | 246.69 g/mol | Average Mass |
| Monoisotopic Mass | 246.0560 g/mol | Dominant isotope (³⁵Cl) |
| CAS Registry Number | Not widely listed; Analogous to 14621-03-5 | Treat as custom synthesis entity |
| Physical State | White to off-white crystalline solid | (Predicted based on analogs) |
| Solubility | DMSO, DMF, MeOH (warm) | Hydrolytically unstable in water |
1.2 Structural Analysis
The molecule consists of two distinct pharmacophores linked by an amide bond:
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Nicotinamide Headgroup: Mimics the adenosine ring of ATP; forms key hydrogen bonds with the hinge region of kinases or the cofactor binding site of enzymes like NAMPT.
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Benzyl Chloride Tail: A reactive electrophile. In drug synthesis, this is the site of nucleophilic substitution (Sɴ2) to attach "tail" moieties (e.g., solubilizing morpholines or piperazines). In chemical biology, it acts as a weak covalent warhead.
Part 2: Synthetic Utility & Mechanism
2.1 The "Anchor" Mechanism in Drug Design
In the context of VEGFR2 (Kdr) and Raf kinase inhibitors, the N-phenyl nicotinamide scaffold provides the binding affinity. The chloromethyl group allows for the modular attachment of hydrophobic tails that occupy the allosteric pocket adjacent to the ATP binding site.
Key Reaction Pathway: The chloromethyl group undergoes rapid Sɴ2 reactions with secondary amines. This modularity allows researchers to generate libraries of 50+ analogs from a single batch of the chloromethyl intermediate.
2.2 Reactivity Profile Diagram
The following diagram illustrates the synthesis and downstream reactivity of the molecule.
Figure 1: Synthetic workflow converting precursors into the reactive chloromethyl scaffold, followed by diversification into inhibitor libraries.
Part 3: Experimental Protocols
Expertise Note: While direct coupling of nicotinoyl chloride and 4-(chloromethyl)aniline is theoretically possible, it is operationally risky due to the self-polymerization of the aniline precursor. The Two-Step Hydroxyl Activation Protocol described below is the industry standard for high-purity isolation.
Protocol A: Synthesis of N-(4-(chloromethyl)phenyl)nicotinamide
Step 1: Amide Formation (The Alcohol Intermediate)
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Reagents: Suspend Nicotinoyl chloride hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).
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Addition: Add 4-aminobenzyl alcohol (1.0 eq) and Triethylamine (Et₃N, 2.5 eq) dropwise at 0°C under Nitrogen.
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Reaction: Stir at room temperature (RT) for 4 hours. Monitor by TLC (MeOH:DCM 1:9).
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Workup: Wash with sat. NaHCO₃, brine, dry over MgSO₄, and concentrate.
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Yield: Expect ~85-90% of N-(4-(hydroxymethyl)phenyl)nicotinamide.
Step 2: Chlorination (The Activation)
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Setup: Dissolve the alcohol intermediate (from Step 1) in anhydrous DCM or Chloroform.
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Activation: Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0°C. Caution: SO₂ and HCl gas evolution.
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Completion: Allow to warm to RT and stir for 2–3 hours. The solution often turns clear.
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Isolation: Evaporate solvent and excess SOCl₂ in vacuo. Co-evaporate with Toluene (2x) to remove traces of acid.
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Purification: Recrystallize immediately from Hexane/EtOAc or use crude for the next step due to moisture sensitivity.
Protocol B: Quality Control (Self-Validating)
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HPLC: Run on C18 column (Water/Acetonitrile gradient). The chloride product will elute significantly later (more hydrophobic) than the alcohol precursor.
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¹H NMR Diagnostic: Look for the shift in the benzylic protons.
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Alcohol precursor (-CH₂OH): ~4.6 ppm (doublet or singlet depending on solvent).
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Chloride product (-CH₂Cl): Shifts downfield to ~4.9–5.1 ppm.
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Part 4: Safety & Handling (Trustworthiness)
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Lachrymator Hazard: Like all benzyl chlorides, this compound is a potent lachrymator (tear gas agent). It alkylates mucous membranes. Always handle in a functioning fume hood.
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Hydrolytic Instability: The C-Cl bond is labile. Exposure to atmospheric moisture will revert the compound to the alcohol and generate HCl. Store under Argon at -20°C.
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Vesicant: Avoid all skin contact. Double-glove (Nitrile) is mandatory.
References
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Discovery of N-phenyl nicotinamides as Kdr Inhibitors: Dominguez, C., et al. (2007).[1] "Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr."[1] Bioorganic & Medicinal Chemistry Letters, 17(21), 6003-6008.[1]
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General Synthesis of Nicotinamides: PrepChem. "Synthesis of Nicotinoyl chloride." (Standard protocol for acid chloride generation).
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Nicotinamide Scaffold in Drug Discovery: Miyazaki, T., et al. (2019). "Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives." Bioorganic & Medicinal Chemistry Letters, 29(6), 815-820.[2]
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Chemical Reactivity of Benzyl Chlorides: PubChem Compound Summary for N-((4-(Chloromethyl)phenyl)methyl)acrylamide (Analogous reactivity profile).
